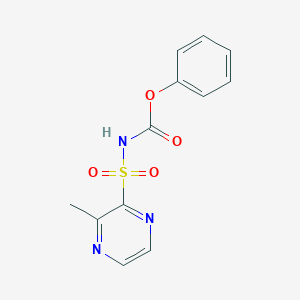
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a phenyl group, a 3-methylpyrazine-2-sulfonyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate can be achieved through several methods:
Carbamoylation: This involves the reaction of a phenyl isocyanate with 3-methylpyrazine-2-sulfonyl chloride under mild conditions to form the desired carbamate.
Transcarbamoylation: This method uses methyl carbamate as a carbamoyl donor in the presence of a catalyst such as tin or indium triflate.
One-Pot Synthesis: A one-pot reaction involving carbonylimidazolide in water with a nucleophile can also be used to prepare carbamates without the need for an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbamoylation reactions using phenyl isocyanate and 3-methylpyrazine-2-sulfonyl chloride. The reaction is carried out in a solvent such as toluene or dichloromethane, with the product being purified through crystallization or filtration.
化学反应分析
Types of Reactions
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学研究应用
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Phenyl (3-methylpyrazine-2-sulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be installed and removed under mild conditions, allowing for selective reactions to occur without interference from the protected amine group . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.
相似化合物的比较
Similar Compounds
- Phenyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Phenyl (3-methylpyrazine-2-sulfonyl)carbamate is unique due to the presence of the 3-methylpyrazine-2-sulfonyl group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
89391-80-0 |
|---|---|
分子式 |
C12H11N3O4S |
分子量 |
293.30 g/mol |
IUPAC 名称 |
phenyl N-(3-methylpyrazin-2-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H11N3O4S/c1-9-11(14-8-7-13-9)20(17,18)15-12(16)19-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI 键 |
JHADJCCCWVNQML-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


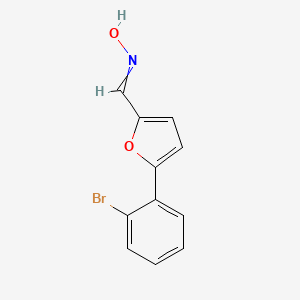
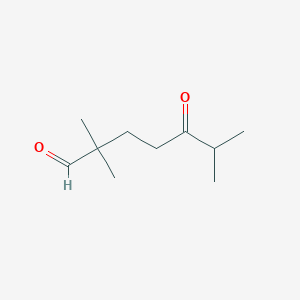
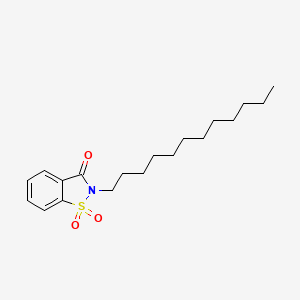
![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
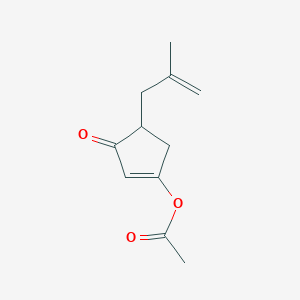
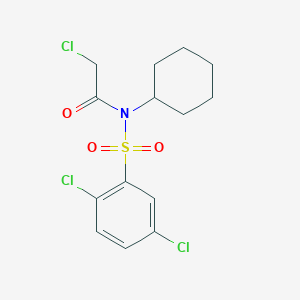
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
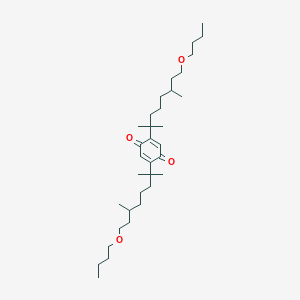
![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
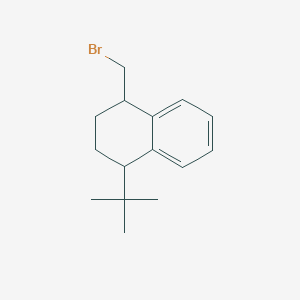
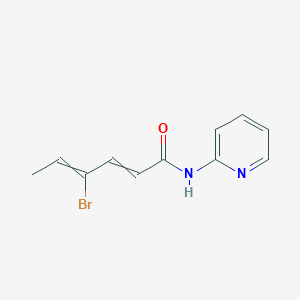
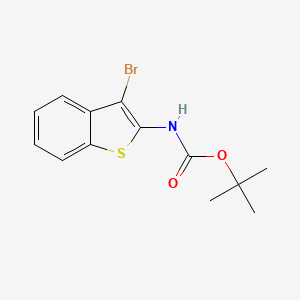
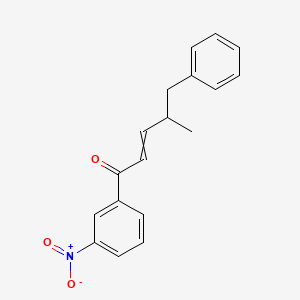
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
